N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide
Description
N-[4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is a benzamide derivative featuring a 1,2,5-oxadiazol-3-yl (furazan) core substituted at the 4-position with a 4-fluorophenyl group and at the 3-position with a 3-methoxybenzamide moiety. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C16H12FN3O3 |
|---|---|
Molecular Weight |
313.28 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C16H12FN3O3/c1-22-13-4-2-3-11(9-13)16(21)18-15-14(19-23-20-15)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
InChI Key |
CHIPCLUVSZGZFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzonitrile with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield 4-fluorophenyl-1,2,5-oxadiazole. Finally, the oxadiazole intermediate is coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. The process may also be adapted to comply with environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring and fluorophenyl group are crucial for its binding affinity and specificity. Pathways involved may include inhibition of inflammatory mediators or disruption of cancer cell signaling .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₇H₁₃FN₃O₃.
Physicochemical Properties
- Lipophilicity : Methoxy and fluorophenyl groups balance polarity. Trifluoromethyl or propoxy substituents (e.g., compound 48, 10) increase logP values .
- Melting Points : Fluorinated derivatives (e.g., compound 45) typically exhibit lower melting points (~163–178°C) compared to chlorinated or methylated analogues (>250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
